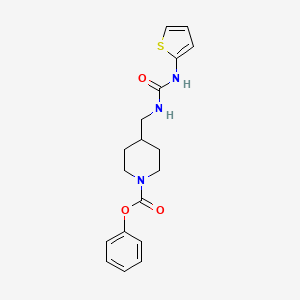

![molecular formula C19H27N3O3S B3001828 N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide CAS No. 1390936-69-2](/img/structure/B3001828.png)

N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex sulfone-containing macrocycles is demonstrated in the first paper, where a macrocyclic arylene ether sulfone with carboxylic groups is synthesized using pseudo high dilution techniques. The process begins with the preparation of a trimer from bis(4-chlorophenyl)sulfone and bis(4-hydroxyphenyl)pentanoic acid. This trimer is then cyclocondensed to yield a bifunctionalized macrocycle. The presence of carboxylic groups in the macrocycle allows for further reactions, such as the formation of polyamides with aromatic diamines .

Molecular Structure Analysis

The molecular structure of the macrocyclic compound mentioned in the first paper is confirmed using various spectroscopic techniques, including MALDI-TOF, NMR, and IR spectroscopy. These techniques are essential for verifying the existence of the ring-shaped molecule and its functional groups .

Chemical Reactions Analysis

The second paper discusses the catalytic rearrangement of vinyl sulfones using N-heterocyclic carbenes. This rearrangement leads to the formation of trans-1,2-bis(phenylsulfonyl) compounds under mild conditions. Additionally, tandem rearrangement/cycloadditions are developed to produce highly substituted isoxazolines and other heterocyclic compounds. Preliminary mechanistic studies suggest a conjugate addition/Umpolung process involving the ejection and re-addition of a sulfinate ion .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide are not directly discussed in the provided papers, the synthesis and structural analysis techniques described can be applied to infer some properties. For instance, the presence of sulfone and carboxamide groups typically contributes to the polarity and potential hydrogen bonding capabilities of a compound. The use of NMR and IR spectroscopy in the analysis suggests that the compound may have distinct chemical shifts and absorption bands corresponding to its functional groups .

作用機序

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The specific mode of action would depend on the nature of the target and the environment in which the interaction occurs.

Biochemical Pathways

The downstream effects would depend on the specific role of these targets in cellular processes .

Pharmacokinetics

For instance, its absorption could be influenced by its solubility in water and lipids, its distribution could be affected by its size and charge, and its metabolism and excretion could depend on its chemical stability and interactions with metabolic enzymes .

Result of Action

These effects would be determined by the nature of its interaction with its targets and the role of these targets in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could affect its structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder its access to its targets .

特性

IUPAC Name |

N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c23-19(20-18-9-5-2-6-10-18)21-12-14-22(15-13-21)26(24,25)16-11-17-7-3-1-4-8-17/h1,3-4,7-8,11,16,18H,2,5-6,9-10,12-15H2,(H,20,23)/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCBZSYGCGGESH-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3001762.png)

![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)